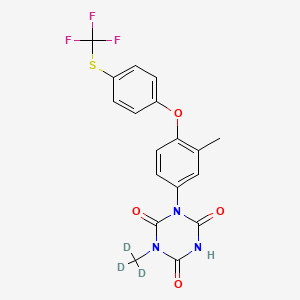

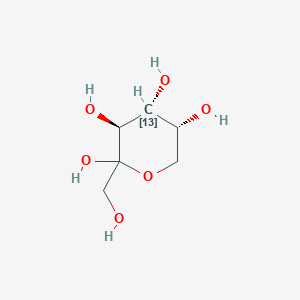

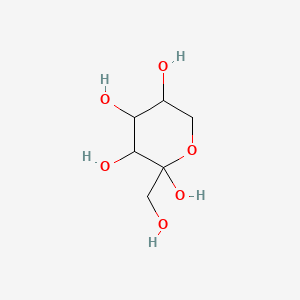

![molecular formula C6H12O6 B583692 D-[1,6-13C2]Galactose CAS No. 478518-64-8](/img/structure/B583692.png)

D-[1,6-13C2]Galactose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

D-Galactose is a monosaccharide sugar that serves as an energy source and glycosylation component . It is a C-4 epimer of glucose and often used as a source of carbon in culture media . Galactose is a component of the disaccharide lactose and released upon hydrolysis by β-galactosidase enzymes .

Molecular Structure Analysis

D-Galactose, the C-4 epimer of glucose and a pivotal mammalian monosaccharide, is widely present in blood, milk, gangliosides, and N- and O-linked glycans . The molecular formula of D-[1,6-13C2]Galactose is C6H12O6 .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 182.14 g/mol . It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 6 . The exact mass and monoisotopic mass are 182.07009777 g/mol .

Scientific Research Applications

Synthesis and Labeling Techniques

D-[1,6-^13C2]Galactose is essential in the synthesis of labeled compounds for research purposes. Sato et al. (2003) developed a practical method for synthesizing [1-^13C]- and [6-^13C]-D-galactose as molecular probes. These probes are invaluable for studying oligosaccharides attached to proteins, providing insights into molecular structures and interactions through methods like the HMQC–HOHAHA technique (Sato et al., 2003).

Enzyme Function and Biotechnological Applications

D-[1,6-^13C2]Galactose is utilized in studies investigating enzyme functions and biotechnological applications. For instance, galactose oxidase catalyzes the selective oxidation of terminal galactose C-6 hydroxyls to carbonyl groups in various polysaccharides. This oxidation process, facilitated by a multi-enzyme system, alters the physicochemical properties of polysaccharide solutions, indicating its potential in material science and biotechnology (Parikka et al., 2010).

Metabolic Pathways and Disease Studies

Research into the metabolic pathways involving galactose, such as the Leloir pathway for galactose metabolism, benefits significantly from D-[1,6-^13C2]Galactose. Holden et al. (2003) detail the enzymes involved in converting galactose to glucose 1-phosphate, highlighting the pathway's importance in understanding metabolic disorders like galactosemia. This research provides critical insights into the underlying mechanisms of these diseases and potential therapeutic targets (Holden et al., 2003).

Mechanism of Action

Target of Action

D-[1,6-13C2]Galactose, a simple monosaccharide, primarily targets cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells . It functions as a ligand to selectively target these cells .

Mode of Action

The interaction of this compound with its targets enhances cellular uptake, thereby improving drug delivery to the intended target cells . The direct attachment of galactose to the main drug or to drug-loaded nanoparticles or liposomes is a key aspect of this interaction .

Biochemical Pathways

This compound is involved in the Leloir pathway, which converts beta-D-galactose to glucose 1-phosphate . This pathway involves several enzymes, including galactokinase, which catalyzes the conversion of alpha-D-galactose to galactose 1-phosphate .

Pharmacokinetics

It is known that galactose is an essential component of glycolipids and glycoproteins, serving as an energy source . The ADME properties of this compound and their impact on bioavailability are subjects of ongoing research.

Result of Action

The action of this compound results in the formation of galactose 1-phosphate, a key intermediate in the Leloir pathway . This pathway plays a crucial role in the metabolism of galactose, converting it into a form that can be used by the body for energy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of galactose in the environment can affect the rate of galactose metabolism

Safety and Hazards

Future Directions

While there are limited therapeutic uses for which galactose is formally indicated, many studies are looking into a variety of possible uses for galactose . These include accelerating senescence in mice, rats, and Drosophila, the proposed association between galactose in consumed milk and ovarian cancer, and a possible role in the therapy of focal segmental glomerulosclerosis .

Biochemical Analysis

Biochemical Properties

D-[1,6-13C2]Galactose participates in several biochemical reactions. It is hydrolyzed from lactose in the presence of the enzyme β-galactosidase, resulting in D-glucose and this compound . Subsequently, this compound is oxidized by nicotinamide-adenine dinucleotide (NAD) to D-galactonic acid, facilitated by the enzyme β-galactose dehydrogenase .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to D-galactonic acid. This process is catalyzed by the enzyme β-galactose dehydrogenase and involves the oxidation of this compound by NAD . This reaction is crucial for the metabolism of lactose and galactose in cells.

Metabolic Pathways

This compound is involved in the lactose metabolism pathway. It interacts with enzymes such as β-galactosidase and β-galactose dehydrogenase

Properties

IUPAC Name |

(3R,4S,5R,6R)-6-(hydroxy(113C)methyl)(213C)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i1+1,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-BVSKUTBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([C@@H]1[C@@H]([C@@H]([C@H]([13CH](O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Aminomethyl)cyclohexyl]-2-chloroethan-1-one](/img/structure/B583621.png)